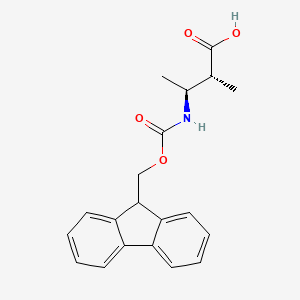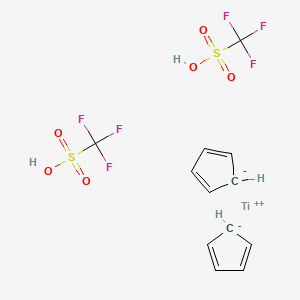
tert-Butyl 1-(3-hydroxybenzyl)hydrazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 1-(3-hydroxybenzyl)hydrazinecarboxylate is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a tert-butyl group, a hydrazinecarboxylate moiety, and a 3-hydroxybenzyl group. These functional groups contribute to its reactivity and versatility in chemical synthesis and research.
準備方法
The synthesis of tert-Butyl 1-(3-hydroxybenzyl)hydrazinecarboxylate typically involves the reaction of tert-butyl carbazate with 3-hydroxybenzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反応の分析
tert-Butyl 1-(3-hydroxybenzyl)hydrazinecarboxylate undergoes various chemical reactions due to the presence of multiple functional groups. Some of the common reactions include:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The hydrazinecarboxylate moiety can undergo reduction reactions to form corresponding amines using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
tert-Butyl 1-(3-hydroxybenzyl)hydrazinecarboxylate has found applications in several scientific research areas:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s hydrazinecarboxylate moiety makes it a valuable tool in bioconjugation reactions, where it can be used to label biomolecules for imaging and diagnostic purposes.
Medicine: Research has explored its potential as a prodrug, where the compound can be metabolized in the body to release active therapeutic agents.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of tert-Butyl 1-(3-hydroxybenzyl)hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The hydrazinecarboxylate moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This property is particularly useful in the design of enzyme inhibitors and other bioactive compounds.
類似化合物との比較
tert-Butyl 1-(3-hydroxybenzyl)hydrazinecarboxylate can be compared with other similar compounds such as tert-butyl carbazate and 3-hydroxybenzyl chloride. While tert-butyl carbazate is primarily used as a protecting group in peptide synthesis, this compound offers additional reactivity due to the presence of the benzyl group. Similarly, 3-hydroxybenzyl chloride is a versatile intermediate in organic synthesis, but the incorporation of the hydrazinecarboxylate moiety in this compound enhances its utility in bioconjugation and medicinal chemistry.
特性
分子式 |
C12H18N2O3 |
|---|---|
分子量 |
238.28 g/mol |
IUPAC名 |
tert-butyl N-amino-N-[(3-hydroxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14(13)8-9-5-4-6-10(15)7-9/h4-7,15H,8,13H2,1-3H3 |
InChIキー |
UGYCSODJTYLDNQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N(CC1=CC(=CC=C1)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![disodium;2-[[4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;hydrate](/img/structure/B14795304.png)
![(2S,3S)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol](/img/structure/B14795306.png)
![methyl 4-[(10S,13R)-3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14795313.png)

![2-[(3-Methoxyphenoxy)methyl]morpholine;hydrochloride](/img/structure/B14795340.png)
![benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]methyl]-N-cyclopropylcarbamate](/img/structure/B14795347.png)


![1-[2-(Cyclopentyloxy)-5-methylphenyl]ethanone](/img/structure/B14795366.png)
![2,4-dichloro-6-{(E)-[(3-methoxyphenyl)imino]methyl}phenol](/img/structure/B14795371.png)
![tert-Butyl 3-(trifluoromethyl)-4,5-dihydro-3H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B14795372.png)

![4,7-Epoxy-1H-isoindole-1,3(2H)-dione, 2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methylamino]-3a,4,7,7a-tetrahydro-](/img/structure/B14795394.png)
